Ethyl 2-iodo-3-methylbenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-iodo-3-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IO2/c1-3-13-10(12)8-6-4-5-7(2)9(8)11/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFNDYMQSUFKCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1I)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Synthetic Methodologies for Ethyl 2 Iodo 3 Methylbenzoate
Direct Halogenation Protocols and Regioselective Iodination
Direct iodination methods focus on introducing an iodine atom at the C-2 position of an ethyl 3-methylbenzoate backbone. Achieving the desired ortho-iodination with high regioselectivity is the primary challenge, which is addressed through directed metallation or transition-metal-catalyzed C–H activation.
Ortho-Directed Metallation and Subsequent Electrophilic Iodination
Directed ortho-metalation (DoM) is a powerful technique that utilizes a directing metalation group (DMG) on an aromatic ring to guide deprotonation to the adjacent ortho position. In the context of ethyl 3-methylbenzoate, the ester group can function as a DMG, interacting with a strong organolithium base.
The mechanism involves the coordination of the Lewis acidic lithium agent to the Lewis basic oxygen of the ester's carbonyl group. This coordination increases the kinetic acidity of the protons at the ortho positions (C-2 and C-6). Due to the steric hindrance from the 3-methyl group, deprotonation by the strong base, typically n-butyllithium or sec-butyllithium, preferentially occurs at the C-2 position. This generates a stabilized aryllithium intermediate. Subsequent quenching of this nucleophilic intermediate with an electrophilic iodine source, such as molecular iodine (I₂), results in the formation of Ethyl 2-iodo-3-methylbenzoate.
Table 1: Reagents and Conditions for Ortho-Directed Metallation
| Component | Example | Role |
| Substrate | Ethyl 3-methylbenzoate | Starting material |
| Directing Group | Ester (-COOEt) | Directs lithiation to the ortho-position |
| Base | n-Butyllithium (n-BuLi) | Deprotonating agent |
| Solvent | Tetrahydrofuran (THF) | Anhydrous, aprotic solvent |
| Temperature | -78 °C | To control reactivity and prevent side reactions |
| Electrophile | Iodine (I₂) | Iodine source |
Metal-Catalyzed Direct C–H Iodination Approaches
Transition-metal catalysis offers an increasingly prevalent alternative for direct C–H functionalization, avoiding the use of stoichiometric strong bases. For the synthesis of this compound, catalysts based on iridium or palladium are particularly relevant. These methods also rely on the directing ability of the ester group (or a precursor carboxylic acid).
In a typical iridium-catalyzed process, a complex such as [Cp*IrCl₂]₂ can catalyze the ortho-iodination of benzoic acids, and these conditions are often tolerant of ester functionalities acs.org. The catalytic cycle is believed to involve the formation of a cyclometalated intermediate where the iridium coordinates to the ester and activates the C-2 C–H bond. This is followed by an oxidative addition or reaction with an iodinating agent like N-Iodosuccinimide (NIS), which delivers the iodine atom. The catalyst is then regenerated to complete the cycle acs.orgresearchgate.net. Palladium-catalyzed variants operate under similar principles, using a directing group to achieve high regioselectivity for C–H activation researchgate.net.
Table 2: Typical Components for Metal-Catalyzed C–H Iodination
| Component | Example | Role |
| Substrate | Ethyl 3-methylbenzoate | Starting material |
| Catalyst | [Cp*IrCl₂]₂ or Pd(OAc)₂ | C–H activation catalyst |
| Iodine Source | N-Iodosuccinimide (NIS) | Electrophilic iodine reagent |
| Solvent | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | Solvent, may play a role in the catalytic cycle acs.orgresearchgate.net |
| Additive | Silver salts (e.g., AgOAc) | May act as a halide scavenger or re-oxidant |
Synthesis via Precursor Functional Group Transformations
These strategies involve synthesizing the target molecule from precursors that already contain either the iodo or the benzoate (B1203000) moiety, with the final step being the formation of the other key functional group.
Esterification of Substituted Iodo-Benzoic Acids
This is a straightforward and classical approach where the target ester is prepared from its corresponding carboxylic acid, 2-iodo-3-methylbenzoic acid. The most common method for this transformation is the Fischer-Speier esterification.
The reaction involves heating 2-iodo-3-methylbenzoic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH) masterorganicchemistry.com. The mechanism proceeds via protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol (ethanol) then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. After a proton transfer, a molecule of water is eliminated, and subsequent deprotonation yields the final product, this compound. Since the reaction is an equilibrium, using excess ethanol helps to drive the reaction toward the product side masterorganicchemistry.com.
Table 3: Conditions for Fischer-Speier Esterification
| Component | Example | Role |
| Substrate | 2-Iodo-3-methylbenzoic acid | Carboxylic acid precursor |
| Reagent | Ethanol (EtOH) | Alcohol source and solvent |
| Catalyst | Sulfuric Acid (H₂SO₄) | Acid catalyst |
| Condition | Reflux | Provides thermal energy to reach equilibrium |
Sandmeyer-Type Reactions from Substituted Amino-Benzoates
The Sandmeyer reaction provides a reliable method for introducing a halide onto an aromatic ring by displacing a diazonium salt, which is generated from a primary aromatic amine nih.gov. For this synthesis, the starting material is ethyl 2-amino-3-methylbenzoate.
The process occurs in two main steps:
Diazotization: The aromatic amine is treated with a solution of sodium nitrite (NaNO₂) in the presence of a strong mineral acid, like hydrochloric acid (HCl), at low temperatures (typically 0–5 °C). This converts the amino group (-NH₂) into a diazonium salt group (-N₂⁺Cl⁻).
Iodide Displacement: The resulting diazonium salt solution is then treated with a solution of an iodide salt, most commonly potassium iodide (KI). The diazonium group is an excellent leaving group (releasing N₂ gas), and it is readily displaced by the iodide nucleophile. Notably, the iodination step in a Sandmeyer-type reaction does not typically require a copper(I) catalyst, which is often necessary for introducing chloro or bromo substituents organic-chemistry.org.
This method is particularly useful for synthesizing substitution patterns that are not easily accessible through direct electrophilic aromatic substitution.
Table 4: Reagents for Sandmeyer-Type Iodination
| Step | Reagent | Role |
| 1. Diazotization | Ethyl 2-amino-3-methylbenzoate | Starting material |
| Sodium Nitrite (NaNO₂) | Diazotizing agent | |
| Hydrochloric Acid (HCl) | Acidic medium | |
| 2. Displacement | Potassium Iodide (KI) | Iodide source/nucleophile |
Palladium-Catalyzed Halogen Exchange from Related Aryl Halides
Halogen exchange reactions, often referred to as aromatic Finkelstein reactions, can be used to convert one aryl halide into another. This strategy would involve starting with a different halogen, such as bromine, at the 2-position (i.e., ethyl 2-bromo-3-methylbenzoate) and replacing it with iodine. While traditional Finkelstein reactions are common for alkyl halides, their aromatic counterparts often require metal catalysis nih.gov.
Palladium complexes have been shown to be effective catalysts for such transformations nih.govsemanticscholar.org. The reaction would involve treating ethyl 2-bromo-3-methylbenzoate with an iodide salt (e.g., sodium iodide) in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. The proposed catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) complex, forming a Pd(II) intermediate. A subsequent exchange of the bromide ligand for an iodide from the salt occurs, followed by reductive elimination to yield the desired this compound and regenerate the Pd(0) catalyst mit.edunih.gov.
Table 5: Components for Palladium-Catalyzed Halogen Exchange
| Component | Example | Role |
| Substrate | Ethyl 2-bromo-3-methylbenzoate | Aryl halide precursor |
| Iodide Source | Sodium Iodide (NaI) or Potassium Iodide (KI) | Provides the iodide nucleophile |
| Catalyst | Pd₂(dba)₃ or similar Pd(0) source | Palladium catalyst |
| Ligand | t-Bu-BrettPhos or other biarylphosphine | Stabilizes and activates the catalyst organic-chemistry.org |
| Solvent | 1,4-Dioxane or Toluene | Anhydrous, aprotic solvent |
Sustainable and Green Chemistry Innovations in Synthesis
The imperative to develop cleaner and more efficient chemical processes has led to significant innovations in the synthesis of aryl iodides. These advancements focus on minimizing the environmental footprint of chemical production by adhering to the principles of green chemistry, which include waste reduction, the use of less hazardous chemicals, and energy efficiency. For the synthesis of this compound, this translates to exploring novel reaction conditions and catalytic systems that are both effective and environmentally responsible.
Solvent-Free and Aqueous Medium Reactions
A key aspect of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which are often toxic, flammable, and contribute to environmental pollution. To this end, performing reactions in solvent-free conditions or in aqueous media presents a more sustainable alternative.
Solvent-Free Reactions:
Solvent-free, or solid-state, reactions offer numerous advantages, including reduced pollution, lower costs, and often simpler procedures with easier purification of products. For the iodination of aromatic compounds, solid-phase methodologies using green oxidants have been explored. One such approach involves the use of elemental iodine with a solid urea-hydrogen peroxide (UHP) adduct as the oxidizing agent. This system has been shown to be effective for the iodination of various activated aromatic compounds under solvent-free conditions. While direct application to Ethyl 3-methylbenzoate is not extensively documented, the principles suggest a feasible pathway. The reaction would involve mixing the substrate with iodine and UHP, followed by heating to initiate the reaction. The solid nature of the reactants and the absence of a solvent minimize waste and simplify the work-up process.
Another green approach to iodination under solvent-free conditions utilizes reagents like sodium percarbonate in the presence of molecular iodine or potassium iodide. Sodium percarbonate is an inexpensive and environmentally friendly oxidant. Different procedures have been developed for a range of aromatic compounds, from activated to deactivated arenes, showcasing the versatility of this reagent system. nih.gov
Aqueous Medium Reactions:
Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While organic compounds often have low solubility in water, the use of phase-transfer catalysts or micellar systems can overcome this limitation. An environmentally benign protocol for the iodination of activated aromatic compounds has been developed using potassium iodide and ammonium peroxodisulfate in an aqueous methanol solution at room temperature. organic-chemistry.org This method is particularly attractive due to its mild conditions and compatibility with various functional groups.
For less reactive substrates, such as electron-deficient arenes, palladium-catalyzed ortho-iodination of benzoic acids in aqueous media has been reported. This method utilizes potassium iodide as the iodine source and demonstrates the feasibility of C-H activation and functionalization in water. Although this has been demonstrated for benzoic acids, the principle could potentially be adapted for their ester derivatives. The regioselectivity of iodination of aryl methyl ketones can be controlled by the reaction medium; for instance, in an aqueous micelle-based system, the methyl group is iodinated, whereas in anhydrous acetonitrile, the aryl ring is iodinated. acs.org
| Reaction Type | Reagents | Conditions | Advantages |
| Solvent-Free Iodination | I₂ / Urea-H₂O₂ | Solid-state, heating | Reduced waste, simple work-up |
| Solvent-Free Iodination | I₂ or KI / Sodium Percarbonate | Solid-state, heating | Inexpensive, eco-friendly oxidant |
| Aqueous Iodination | KI / (NH₄)₂S₂O₈ | Aqueous methanol, room temperature | Mild conditions, good functional group tolerance |
| Aqueous Iodination | KI / Pd(II) catalyst | Aqueous medium | Enables C-H activation, ortho-selectivity for benzoic acids |
Microwave-Assisted and Photoredox Catalysis in Iodination
Alternative energy sources, such as microwaves and visible light, are at the forefront of green chemistry innovations, offering pathways to more efficient and selective chemical transformations.
Microwave-Assisted Synthesis:
Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions, often leading to dramatic reductions in reaction times, increased product yields, and enhanced selectivity compared to conventional heating methods. This is due to efficient and uniform heating of the reaction mixture. The synthesis of esters, such as ethyl benzoate, has been successfully demonstrated using microwave assistance, achieving high yields in a matter of minutes. uwlax.eduijsdr.org
While the direct microwave-assisted iodination of Ethyl 3-methylbenzoate is not extensively reported, the general principles of MAOS are applicable. A potential approach would involve the reaction of Ethyl 3-methylbenzoate with an iodine source (e.g., I₂) and an oxidant (e.g., ortho-periodic acid) in a suitable solvent under microwave irradiation. nih.gov The significant acceleration of reaction rates observed in other microwave-assisted iodinations of aromatic compounds suggests that this method could be a highly efficient route to this compound. nih.gov
Photoredox Catalysis:
Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis. This methodology utilizes light-absorbing catalysts that, upon excitation, can initiate single-electron transfer processes, enabling a wide range of chemical transformations under mild conditions. The synthesis of aryl iodides through photoredox catalysis offers a green alternative to traditional methods that often require harsh reagents.
One strategy involves the visible-light-induced decarboxylative iodination of aromatic carboxylic acids. While this approach would require starting from 2-iodo-3-methylbenzoic acid, it highlights the potential of photoredox catalysis in C-I bond formation. More directly applicable is the direct arylation of arenes with aryl halides under visible-light irradiation, which proceeds via a homolytic aromatic substitution pathway. Although this is a C-C bond-forming reaction, the generation of aryl radicals from aryl halides under these conditions is a key step that could be harnessed for iodination.
Recent advancements have focused on the direct C-H iodination of arenes. While challenging for electron-deficient arenes, photoredox-mediated approaches are being developed. These methods often involve the generation of a highly electrophilic iodine species or an aryl radical intermediate that can be trapped by an iodine source. The development of such a method for the direct iodination of Ethyl 3-methylbenzoate would represent a significant step forward in the sustainable synthesis of this compound.
| Technique | Principle | Potential Application for this compound Synthesis | Advantages |
| Microwave-Assisted Synthesis | Rapid and uniform heating of the reaction mixture using microwave irradiation. | Iodination of Ethyl 3-methylbenzoate with an iodine source and an oxidant. | Drastically reduced reaction times, higher yields, improved selectivity. |
| Photoredox Catalysis | Use of a photocatalyst and visible light to initiate single-electron transfer and generate reactive intermediates. | Direct C-H iodination of Ethyl 3-methylbenzoate or transformation of a precursor under mild conditions. | Mild reaction conditions, high functional group tolerance, use of a sustainable energy source. |
Reactivity and Advanced Chemical Transformations of Ethyl 2 Iodo 3 Methylbenzoate
Transition Metal-Catalyzed Cross-Coupling Reactions at the C(aryl)–I Bond
The C(aryl)–I bond in Ethyl 2-iodo-3-methylbenzoate is the primary site for transition metal-catalyzed cross-coupling reactions. The high reactivity of the iodide as a leaving group allows these reactions to proceed under relatively mild conditions. Palladium-catalyzed reactions are the most common, following a general catalytic cycle that involves oxidative addition, transmetalation, and reductive elimination.
While specific literature examples detailing the use of this compound in all common cross-coupling reactions are not extensively documented, its reactivity can be reliably predicted based on well-established principles and studies on analogous substrates, such as other substituted aryl iodides.
Suzuki-Miyaura Coupling for Aryl-Aryl and Aryl-Heteroaryl Bond Formation
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. uwindsor.camdpi.com This reaction is renowned for its mild conditions, tolerance of a wide variety of functional groups, and the low toxicity of its boron-containing byproducts. mdpi.com The general mechanism involves the oxidative addition of a palladium(0) catalyst to the aryl iodide, followed by transmetalation with a boronic acid (or its ester) in the presence of a base, and concluding with reductive elimination to yield the biaryl product and regenerate the catalyst. uwindsor.ca
For this compound, a Suzuki-Miyaura coupling would be expected to proceed efficiently to form substituted biaryl compounds. The sterically hindered nature of the iodo group, being ortho to both a methyl and an ethyl ester group, might necessitate the use of bulky phosphine (B1218219) ligands to facilitate the catalytic cycle.
Below is an illustrative table of typical conditions for a Suzuki-Miyaura reaction with a substrate like this compound.
| Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | >90 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Dioxane | 100 | >90 |
| Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 80 | >85 |
Note: The data in this table is illustrative and based on typical conditions for Suzuki-Miyaura couplings of sterically hindered aryl iodides. Specific results for this compound would require experimental verification.
Sonogashira Coupling for Alkynyl Group Introduction
The Sonogashira coupling reaction is a highly effective method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. bldpharm.com It is typically co-catalyzed by palladium and copper complexes and requires a base, often an amine, which can also serve as the solvent. bldpharm.comnih.gov The reaction is valued for its ability to be carried out under mild, often room-temperature, conditions. bldpharm.com
This compound is an excellent candidate for Sonogashira coupling due to the high reactivity of the C–I bond. This reaction would introduce an alkynyl moiety at the 2-position of the benzoate (B1203000) ring, leading to the formation of highly functionalized, conjugated systems. These products are valuable precursors in materials science and medicinal chemistry.
The following table illustrates potential conditions for the Sonogashira coupling of this compound.
| Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (3) | Triethylamine | THF | 50 | >90 |
| Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (4) | Diisopropylamine | DMF | RT | >95 |
| 1-Octyne | Pd(PPh₃)₄ (3) | CuI (5) | Piperidine | Toluene | 60 | >85 |
Note: The data in this table is illustrative and based on typical conditions for Sonogashira couplings of aryl iodides. Specific results for this compound would require experimental verification.
Stille Coupling and Other Organotin Reagent Applications
The Stille reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide. wikipedia.org A key advantage of the Stille coupling is the stability of organostannanes to air and moisture, although their toxicity is a significant drawback. wikipedia.org The reaction mechanism is similar to other cross-coupling reactions, proceeding through oxidative addition, transmetalation, and reductive elimination. wikipedia.org
This compound would readily participate in Stille couplings. This reaction is particularly useful for introducing a variety of organic groups, including alkyl, vinyl, and aryl moieties, that can be difficult to introduce via other methods. Research on the closely related methyl 2-iodobenzoate has demonstrated its successful participation in Stille couplings with reagents like 2-(tributylstannyl)thiophene, indicating that the ethyl ester analog would behave similarly. researchgate.net
| Organostannane Reagent | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp. (°C) | Yield (%) |
| Tributyl(vinyl)stannane | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | >80 |
| Tributyl(phenyl)stannane | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | LiCl | THF | 70 | >85 |
| 2-(Tributylstannyl)thiophene | PdCl₂(PPh₃)₂ (3) | - | CuI | DMF | 80 | >90 |
Note: The data in this table is illustrative and based on typical conditions for Stille couplings of aryl iodides, including analogs like methyl 2-iodobenzoate. researchgate.net Specific results for this compound would require experimental verification.
Negishi and Kumada Coupling Strategies
The Negishi coupling utilizes organozinc reagents to couple with organic halides, catalyzed by nickel or palladium. researchgate.net It is known for its high reactivity and functional group tolerance, though organozinc reagents are sensitive to moisture and air.
The Kumada coupling was one of the first transition metal-catalyzed cross-coupling reactions developed and employs a Grignard reagent (organomagnesium) with an organic halide. parchem.com It is often catalyzed by nickel or palladium complexes. While powerful for forming C-C bonds, its application can be limited by the high reactivity of Grignard reagents, which are incompatible with acidic functional groups. parchem.com
Both reactions would be viable for this compound. The Negishi coupling, in particular, would be a powerful tool for introducing alkyl groups. The Kumada coupling could also be used, as the ester group is generally compatible with Grignard reagents under carefully controlled, low-temperature conditions.
| Coupling Type | Organometallic Reagent | Catalyst (mol%) | Solvent | Temp. (°C) | Yield (%) |
| Negishi | Phenylzinc chloride | Pd(PPh₃)₄ (4) | THF | 60 | >85 |
| Negishi | Ethylzinc iodide | PdCl₂(dppf) (3) | THF | 50 | >80 |
| Kumada | Phenylmagnesium bromide | NiCl₂(dppp) (2) | Ether | RT | >90 |
Note: The data in this table is illustrative and based on general principles of Negishi and Kumada couplings with aryl iodides. Specific results for this compound would require experimental verification.
Palladium-Catalyzed Domino and Cascade Reactions
Domino or cascade reactions are processes in which multiple bond-forming events occur sequentially in a single synthetic operation without isolating intermediates. nih.govsodiumiodide.net These reactions are highly efficient and atom-economical. Palladium catalysis is frequently used to initiate such cascades.
An aryl iodide like this compound can act as an excellent starting point for a domino sequence. For example, an initial Heck or Sonogashira coupling could be followed by an intramolecular cyclization or another intermolecular coupling event. The specific pathway would depend on the structure of the coupling partner and the reaction conditions. Such reactions can rapidly build molecular complexity from simple starting materials. nih.govnih.gov
Nucleophilic Aromatic Substitution (SNAr) and Related Reactions
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike the more common electrophilic aromatic substitution, SNAr reactions require the aromatic ring to be electron-deficient. libretexts.org This is typically achieved by the presence of strong electron-withdrawing groups (such as -NO₂, -CN, -C(O)R) positioned ortho or para to the leaving group. libretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org
The reaction of this compound via an SNAr mechanism is highly unlikely under standard conditions. The substituents on the ring, a methyl group (-CH₃) and an ethyl ester group (-COOEt), are not sufficiently electron-withdrawing to activate the ring for nucleophilic attack. The methyl group is electron-donating, which deactivates the ring towards SNAr. While the ester group is electron-withdrawing, its effect is moderate and it is not in the ideal ortho or para position relative to the iodo leaving group to provide significant resonance stabilization to the Meisenheimer intermediate. Therefore, forcing conditions or alternative mechanistic pathways, such as those involving benzyne intermediates or radical-nucleophilic substitution (SRN1), would be necessary to achieve nucleophilic substitution on this substrate.
Copper-Mediated Ullmann-Type Coupling Reactions
The Ullmann reaction, a copper-catalyzed nucleophilic aromatic substitution, is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org In the context of this compound, the reactive carbon-iodine bond is susceptible to coupling with various nucleophiles.
Modern Ullmann-type reactions often utilize soluble copper catalysts with ligands such as diamines and acetylacetonates, which can allow for milder reaction conditions compared to the traditional high-temperature requirements. wikipedia.org The coupling of aryl halides with phenols to form diaryl ethers is a classic example of an Ullmann condensation. wikipedia.orgmdpi.com While specific examples with this compound are not prevalent in the readily available literature, the reactivity of the aryl iodide functionality suggests its suitability as a substrate in such reactions. The general transformation involves the reaction of the aryl iodide with a phenol in the presence of a copper catalyst and a base to yield the corresponding diaryl ether. researchgate.netnih.gov
Similarly, the Goldberg reaction, a copper-catalyzed coupling of an aryl halide with an amine, can be employed to form a carbon-nitrogen bond. wikipedia.org This reaction provides an alternative to the Buchwald-Hartwig amination for the synthesis of N-arylanilines. wikipedia.org The mechanism of these Ullmann-type reactions is thought to involve the formation of a copper(I) species which then undergoes oxidative addition to the aryl halide. mdpi.com
Table 1: Examples of Ullmann-Type Coupling Reactions
| Coupling Partner | Product Type | General Reaction Conditions |
| Phenols | Diaryl Ethers | Copper catalyst (e.g., CuI), base (e.g., K2CO3, Cs2CO3), high-boiling solvent (e.g., DMF, NMP) wikipedia.orgmdpi.com |
| Amines | N-Aryl Amines | Copper catalyst (e.g., CuI), ligand (e.g., phenanthroline), base (e.g., K2CO3) wikipedia.org |
| Thiols | Diaryl Thioethers | Copper catalyst, base wikipedia.org |
Displacement of Iodide by Carbon, Nitrogen, and Oxygen Nucleophiles
The iodide in this compound can be displaced by a variety of nucleophiles through transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in the construction of complex organic molecules.
Carbon Nucleophiles: Palladium-catalyzed cross-coupling reactions such as the Suzuki, Sonogashira, and Heck reactions are widely used to form new carbon-carbon bonds.
The Suzuki coupling would involve the reaction of this compound with an organoboron compound in the presence of a palladium catalyst and a base.
The Sonogashira coupling enables the formation of a bond between the aryl group and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. metu.edu.trwikipedia.orglibretexts.org
The Heck reaction would couple the aryl iodide with an alkene under palladium catalysis.
Nitrogen Nucleophiles: The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.orgrug.nlnih.gov This reaction is known for its broad substrate scope and functional group tolerance. wikipedia.orgrug.nl
Oxygen Nucleophiles: Besides the Ullmann-type reactions, palladium-catalyzed methods can also be employed for the coupling of aryl halides with alcohols and phenols to form ethers.
Table 2: Common Cross-Coupling Reactions for Iodide Displacement
| Reaction Name | Nucleophile | Catalyst System | Bond Formed |
| Suzuki Coupling | Organoboron reagent | Palladium catalyst + Base | C-C |
| Sonogashira Coupling | Terminal alkyne | Palladium catalyst + Copper(I) co-catalyst + Base | C-C (alkyne) |
| Heck Coupling | Alkene | Palladium catalyst + Base | C-C (alkene) |
| Buchwald-Hartwig Amination | Amine | Palladium catalyst + Ligand + Base | C-N |
Transformations Involving the Ester Moiety
The ethyl ester group of this compound provides another handle for chemical modification.
Transesterification for Alkyl Chain Variation
Transesterification is the process of exchanging the alkyl group of an ester with that of an alcohol. libretexts.org This reaction can be catalyzed by either an acid or a base. By reacting this compound with a different alcohol in the presence of a catalyst, the ethyl group can be replaced by other alkyl groups, allowing for the synthesis of a variety of ester derivatives. ucla.eduorganic-chemistry.org The use of a large excess of the new alcohol can drive the equilibrium towards the desired product. ucla.edu
Reduction to Benzyl Alcohol Derivatives and Subsequent Functionalization
The ester functionality can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH4) are capable of reducing esters to primary alcohols. brainly.comstudy.commasterorganicchemistry.comlibretexts.org In the case of this compound, this reduction would yield (2-iodo-3-methylphenyl)methanol. medchemexpress.com This benzyl alcohol derivative can then undergo a variety of further functionalizations, such as oxidation to the corresponding aldehyde or carboxylic acid, or conversion of the hydroxyl group to a leaving group for subsequent nucleophilic substitution reactions. nih.govresearchgate.net
Table 3: Reduction of this compound
| Reagent | Product |
| Lithium Aluminum Hydride (LiAlH4) | (2-iodo-3-methylphenyl)methanol brainly.comstudy.commasterorganicchemistry.comlibretexts.org |
Hydrolysis to 2-Iodo-3-methylbenzoic Acid for Carboxylic Acid Chemistry
The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-iodo-3-methylbenzoic acid. libretexts.orgquora.comcdnsciencepub.comwyzant.comsserc.org.uk This transformation is typically achieved by heating the ester with an aqueous solution of a strong acid (e.g., H2SO4) or a strong base (e.g., NaOH). libretexts.orgsserc.org.uk The resulting 2-iodo-3-methylbenzoic acid is a versatile intermediate that can undergo a wide range of reactions characteristic of carboxylic acids, such as conversion to acid chlorides, amides, and other esters.
Electrophilic Aromatic Substitution on the Benzoate Ring
The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. wikipedia.orgmt.commasterorganicchemistry.comlibretexts.org The position of the incoming electrophile is directed by the existing substituents: the iodo, methyl, and ethyl ester groups.
Iodo group: A deactivating, ortho-, para-director.
Methyl group: An activating, ortho-, para-director.
Ethyl ester group: A deactivating, meta-director.
The combined directing effects of these groups will determine the regioselectivity of the substitution. The methyl group is an activating group, while the iodo and ester groups are deactivating. The ortho- and para-directing influence of the methyl group and the iodo group will compete with the meta-directing influence of the ester group. The positions ortho and para to the methyl group are C2, C4, and C6. The positions ortho and para to the iodo group are C1 and C3. The position meta to the ester group is C5. Given the steric hindrance at the positions ortho to the existing bulky substituents, substitution at the less hindered positions would be favored. For instance, in Friedel-Crafts acylations of iodotoluenes, a mixture of products is often observed.
Regioselectivity Directing Effects of Existing Substituents
The regiochemical outcome of electrophilic aromatic substitution on the this compound ring is determined by the cumulative directing effects of the substituents at positions 1, 2, and 3. The available positions for substitution are C4, C5, and C6. Each substituent exerts its own influence, which can be either synergistic or antagonistic with the others.
The directing effects of the individual substituents are as follows:
Ethyl Benzoate Group (-COOEt at C1): The ester group is a deactivating, meta-director. libretexts.orglibretexts.org It withdraws electron density from the ring through both a negative inductive effect (-I) and a negative resonance effect (-M), making the ring less nucleophilic and thus less reactive towards electrophiles. google.com Its deactivating nature particularly reduces the electron density at the ortho (C2, C6) and para (C4) positions. Therefore, it directs incoming electrophiles to the meta position (C5).
Iodo Group (-I at C2): Halogens are a unique class of substituents. They are deactivating due to a strong negative inductive effect (-I) but are ortho, para-directors because of a positive resonance effect (+M) where their lone pairs can be donated to the ring. libretexts.org The inductive effect generally outweighs the resonance effect, making the ring less reactive than benzene. libretexts.org For the iodo group at C2, it directs incoming electrophiles to its ortho position (C3, which is blocked) and its para position (C5).
Methyl Group (-CH₃ at C3): The methyl group is an activating, ortho, para-director. libretexts.org It donates electron density to the ring primarily through a positive inductive effect (+I) and hyperconjugation, thereby increasing the ring's nucleophilicity and reactivity. libretexts.org Located at C3, the methyl group directs incoming electrophiles to its ortho positions (C2, which is blocked, and C4) and its para position (C6).
Cumulative Effect and Positional Reactivity:
The final regioselectivity is a consensus of these competing effects. The strongly activating methyl group will have a dominant influence over the deactivating iodo and ester groups.
Position C4: This position is ortho to the activating methyl group, making it strongly favored. However, it is para to the deactivating ester group, which is an unfavorable position for that substituent.
Position C5: This position is meta to the activating methyl group (unfavored). However, it is para to the ortho, para-directing iodo group and meta to the meta-directing ester group, making it electronically favored by these two substituents.
Position C6: This position is para to the activating methyl group, making it strongly favored. It is ortho to the deactivating ester group, which is electronically unfavorable and may also be subject to some steric hindrance.
Considering the powerful activating and directing nature of the methyl group, substitution is most likely to be directed to its ortho (C4) and para (C6) positions. The directing effect of the ester group to C5 and the iodo group to C5 will be a competing influence. Therefore, a mixture of products is possible, with the major isomers expected at positions C4 and C6.
| Substituent | Position | Electronic Effect | Reactivity Effect | Directing Effect |
|---|---|---|---|---|
| -COOEt | C1 | -I, -M (Electron Withdrawing) | Deactivating | Meta (to C5) |
| -I | C2 | -I > +M (Electron Withdrawing) | Deactivating | Ortho, Para (to C3, C5) |
| -CH₃ | C3 | +I, Hyperconjugation (Electron Donating) | Activating | Ortho, Para (to C2, C4, C6) |
Nitration, Sulfonation, and Further Halogenation Strategies
Advanced chemical transformations such as nitration, sulfonation, and further halogenation introduce key functional groups onto the aromatic ring, enabling the synthesis of diverse derivatives. The strategies for these reactions on this compound are dictated by the regioselectivity outlined above.
Nitration:
Nitration is typically achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). youtube.com While specific studies on the nitration of this compound are not prominently available, valuable insights can be drawn from the nitration of the closely related compound, 3-methylbenzoic acid.
In a documented synthesis, the nitration of 3-methylbenzoic acid with nitric acid at low temperatures (-30 to -15 °C) shows high selectivity for the introduction of the nitro group at the C2 position, which is ortho to the activating methyl group and meta to the deactivating carboxylic acid group. google.compatsnap.com This demonstrates the powerful directing influence of the activating methyl group.
Applying this precedent to this compound, the primary directing influence would be the activating methyl group at C3, strongly favoring substitution at C4 and C6. The deactivating ester and iodo groups would likely modulate this outcome. The nitration would likely yield a mixture of Ethyl 4-nitro-2-iodo-3-methylbenzoate and Ethyl 6-nitro-2-iodo-3-methylbenzoate .
| Reaction | Reagents | Typical Conditions | Predicted Major Products |
|---|---|---|---|
| Nitration | Conc. HNO₃, Conc. H₂SO₄ | 0-15 °C | Ethyl 4-nitro-2-iodo-3-methylbenzoate and Ethyl 6-nitro-2-iodo-3-methylbenzoate |
Sulfonation:
Aromatic sulfonation is commonly performed using fuming sulfuric acid (H₂SO₄ containing dissolved SO₃) or concentrated sulfuric acid. The electrophile is sulfur trioxide (SO₃). The reaction is generally reversible. Given the directing effects of the substituents, sulfonation of this compound would be expected to yield sulfonic acid derivatives at the positions most activated towards electrophilic attack.
The predicted major products would be Ethyl 4-(sulfo)-2-iodo-3-methylbenzoate and Ethyl 6-(sulfo)-2-iodo-3-methylbenzoate , resulting from the electrophilic attack at the C4 and C6 positions, which are activated by the methyl group.
Further Halogenation:
Further halogenation (e.g., chlorination or bromination) of the aromatic ring can be accomplished using a halogen (Cl₂ or Br₂) in the presence of a Lewis acid catalyst, such as FeCl₃ or FeBr₃. masterorganicchemistry.com The Lewis acid polarizes the halogen molecule, creating a potent electrophile. youtube.com
Based on the analysis of directing effects, halogenation would proceed preferentially at the C4 and C6 positions due to the strong activating influence of the C3-methyl group. Therefore, the reaction is expected to produce a mixture of Ethyl 4-halo-2-iodo-3-methylbenzoate and Ethyl 6-halo-2-iodo-3-methylbenzoate (where halo = Cl or Br). The precise ratio of these isomers would depend on the specific reaction conditions and the steric hindrance presented by the adjacent substituents.
Applications of Ethyl 2 Iodo 3 Methylbenzoate As a Chemical Building Block
Role in the Synthesis of Complex Organic Molecules
The presence of the iodine atom on the aromatic ring of Ethyl 2-iodo-3-methylbenzoate makes it an excellent substrate for various cross-coupling reactions, which are fundamental in the construction of complex organic frameworks. These reactions, often catalyzed by transition metals like palladium, enable the formation of new carbon-carbon and carbon-heteroatom bonds.
Precursor for Polycyclic Aromatic Hydrocarbons (PAHs) and Heterocyclic Scaffolds
This compound is a valuable precursor in the synthesis of polycyclic aromatic hydrocarbons (PAHs) and heterocyclic scaffolds. The iodine atom can be readily displaced or involved in coupling reactions to build up larger, more complex ring systems.
For instance, through reactions like the Suzuki coupling, where it can be reacted with an arylboronic acid, or the Heck coupling, with an alkene, new aryl-aryl or aryl-vinyl bonds are formed. These reactions can be strategically employed in multi-step syntheses to construct the fused ring systems characteristic of PAHs. The steric and electronic effects of the methyl and ethyl ester groups can influence the regioselectivity of these coupling reactions, guiding the formation of specific isomers.
Similarly, in the synthesis of heterocyclic scaffolds, the iodo-group serves as a handle for intramolecular or intermolecular cyclization reactions. By coupling with a suitably functionalized partner, the subsequent cyclization can lead to the formation of various heterocyclic rings containing nitrogen, oxygen, or sulfur atoms.
Table 1: Cross-Coupling Reactions Utilizing Aryl Iodides for Complex Molecule Synthesis
| Reaction Name | Coupling Partner | Catalyst (Typical) | Bond Formed | Application in Synthesis |
| Suzuki Coupling | Aryl/Vinyl Boronic Acid | Palladium(0) complexes | C-C (Aryl-Aryl/Vinyl) | Synthesis of biaryls and conjugated systems |
| Heck Coupling | Alkene | Palladium(0) complexes | C-C (Aryl-Vinyl) | Formation of substituted alkenes |
| Sonogashira Coupling | Terminal Alkyne | Palladium(0) and Copper(I) | C-C (Aryl-Alkynyl) | Synthesis of aryl alkynes |
| Buchwald-Hartwig Amination | Amine | Palladium(0) complexes | C-N (Aryl-Amine) | Formation of arylamines |
| Ullmann Condensation | Alcohol, Amine, Thiol | Copper | C-O, C-N, C-S | Formation of diaryl ethers, amines, and thioethers |
Synthon in the Construction of Natural Product Cores and Analogs
In the field of natural product synthesis, building blocks that allow for the controlled and predictable formation of complex structures are highly sought after. This compound can serve as a key synthon for constructing the core structures of various natural products and their synthetic analogs.
The strategic placement of the iodo, methyl, and ester functionalities on the aromatic ring allows for a sequence of reactions to build up molecular complexity. For example, the iodine can be used for an initial cross-coupling reaction to introduce a significant portion of the target molecule's carbon skeleton. Subsequently, the ester group can be hydrolyzed to a carboxylic acid or reduced to an alcohol, providing a new site for further chemical modifications. This step-wise approach is crucial in the total synthesis of complex natural products where control of stereochemistry and functionality is paramount.
Intermediate for Advanced Pharmaceutical Research Intermediates
The development of new pharmaceutical drugs often relies on the synthesis of novel and complex molecular structures. This compound is a valuable intermediate in the preparation of advanced pharmaceutical intermediates. Its ability to participate in a variety of chemical transformations allows for the creation of diverse molecular scaffolds that can be further elaborated into potential drug candidates.
The substituted benzene (B151609) ring provided by this building block is a common motif in many biologically active compounds. The functional groups present on this compound allow for its incorporation into larger molecules through the aforementioned cross-coupling reactions, leading to the synthesis of libraries of compounds for high-throughput screening in drug discovery programs. The exclusion of specific biological activity or drug data from this discussion is to maintain focus on the chemical synthesis applications.
Integration into Functional Materials and Polymers
The unique electronic and structural features of this compound also make it a valuable component in the synthesis of functional materials and polymers with specific optical, electronic, or physical properties.
Building Block for Photoactive and Electroactive Organic Materials
Photoactive and electroactive organic materials are at the forefront of research in areas such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The synthesis of these materials often involves the creation of extended π-conjugated systems.
This compound can be used as a building block to introduce specific structural motifs into these conjugated molecules. Through cross-coupling reactions, it can be linked to other aromatic or unsaturated units, extending the π-system and tuning the electronic properties of the resulting material. The methyl and ethyl ester groups can also be modified to influence the material's solubility, morphology, and intermolecular interactions, which are critical for device performance.
Monomer in the Synthesis of Functional Polymers and Oligomers
Functional polymers and oligomers with well-defined structures and properties are of great interest for a variety of applications, from advanced coatings and sensors to drug delivery systems. This compound can be utilized as a monomer in the synthesis of such polymers.
The iodine atom can serve as a reactive site for polymerization reactions, such as Yamamoto or Suzuki polycondensation, leading to the formation of conjugated polymers. The resulting polymers would feature the substituted benzoate (B1203000) unit as a repeating structural motif. The properties of these polymers, such as their thermal stability, solubility, and electronic characteristics, can be tailored by the choice of co-monomers and the polymerization conditions. The ester functionality in the polymer backbone can also be a site for post-polymerization modification, allowing for the introduction of other functional groups to further tune the polymer's properties.
Table 2: Potential Applications in Functional Materials and Polymers
| Material/Polymer Type | Role of this compound | Key Synthetic Reactions | Potential Properties/Applications |
| Photoactive Organic Materials | Building block for conjugated molecules | Suzuki, Heck, Sonogashira coupling | Tunable optical and electronic properties for OLEDs, OPVs |
| Electroactive Organic Materials | Precursor for semiconducting molecules | Cross-coupling reactions | Charge transport properties for OFETs |
| Functional Polymers | Monomer | Yamamoto polycondensation, Suzuki polycondensation | Defined macromolecular structures with tailored properties |
| Functional Oligomers | Starting material for step-wise synthesis | Iterative cross-coupling reactions | Precisely controlled molecular weight and functionality |
Utilization in Supramolecular Chemistry and Molecular Recognition Elements
The strategic placement of the iodo and ester groups on the benzene ring makes this compound a candidate for creating molecules capable of molecular recognition, a cornerstone of supramolecular chemistry. The iodo group can be readily transformed through various cross-coupling reactions, allowing for the introduction of other functional moieties that can participate in non-covalent interactions such as hydrogen bonding, pi-stacking, and hydrophobic effects.
The synthesis of novel ligands is a fundamental aspect of coordination chemistry. This compound can serve as a foundational scaffold for multidentate ligands. The iodine atom is a prime site for reactions like Suzuki or Sonogashira couplings, which can introduce nitrogen, oxygen, or sulfur-containing groups capable of coordinating to metal ions. For instance, coupling with a pyridine-boronic acid derivative could yield a bipyridyl-type ligand. The ester group can also be modified, for example, through amidation with a molecule containing another donor site, to create a chelating arm.
The design of such ligands is crucial for developing new metal-organic frameworks (MOFs), coordination polymers, and discrete metal complexes with specific geometries and properties. The steric hindrance provided by the methyl group can influence the coordination geometry around the metal center, potentially leading to complexes with unique structural and recognition properties.
Table 1: Potential Ligand Modifications of this compound
| Reaction Type | Reactant | Resulting Ligand Functionality |
| Suzuki Coupling | Pyridine-4-boronic acid | Bipyridyl-like coordination site |
| Sonogashira Coupling | 2-Ethynylpyridine | Pyridyl-alkynyl chelating arm |
| Amidation of Ester | Ethylenediamine | Bidentate N,N'-donor set |
| Hydrolysis and Amidation | 2-Aminophenol | Tridentate O,N,O'-donor set |
Macrocycles and molecular cages are fascinating supramolecular architectures with applications in host-guest chemistry, sensing, and materials science. The bifunctional nature of this compound makes it a potential precursor for the convergent synthesis of such structures.
One hypothetical approach to a macrocycle could involve a double Sonogashira coupling reaction. For example, two molecules of this compound could be coupled with a di-alkyne linker. Subsequent modification of the ester groups, perhaps through reduction to alcohols and further reaction, could close the macrocyclic ring. The rigidity of the benzene rings and the acetylene (B1199291) linkers would result in a shape-persistent macrocycle with a defined cavity.
Similarly, for the construction of cage structures, this compound could be functionalized to create rigid triangular or tetrahedral building blocks. For instance, conversion of the ester to a tri-functionalized vertex and subsequent coupling reactions at the iodo-positions of multiple such units could lead to the self-assembly of a three-dimensional cage.
Table 2: Hypothetical Macrocyclization and Cage Synthesis Strategies
| Target Structure | Key Reaction(s) | Precursor Derived from this compound |
| Shape-Persistent Macrocycle | Double Sonogashira Coupling | Di-functionalized aromatic unit |
| Molecular Cage | Palladium-catalyzed cross-coupling | Tri-topic building block |
While detailed research findings on the specific applications of this compound in these areas are limited in publicly available literature, its chemical reactivity profile strongly suggests its suitability as a valuable component in the synthetic chemist's toolbox for creating sophisticated supramolecular systems. Further exploration of this compound's potential is warranted to unlock new possibilities in the design and synthesis of novel ligands, macrocycles, and molecular cages.
Mechanistic Investigations and Computational Chemical Studies
Elucidation of Reaction Mechanisms in Catalytic Processes
The palladium-catalyzed cross-coupling reactions of ethyl 2-iodo-3-methylbenzoate are understood to proceed through a well-established catalytic cycle. This cycle typically involves three key elementary steps: oxidative addition, transmetalation, and reductive elimination. youtube.comlibretexts.org
The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, begins with the oxidative addition of the aryl iodide, in this case, this compound, to a palladium(0) complex. uvic.canobelprize.org This step involves the cleavage of the carbon-iodine bond and the formation of a palladium(II) intermediate. The oxidative addition is often the rate-determining step in the catalytic cycle. uvic.ca
Following oxidative addition, the transmetalation step occurs, where an organometallic reagent (e.g., an organoboron compound in Suzuki-Miyaura coupling) transfers its organic group to the palladium(II) center, displacing the halide. nobelprize.orgyoutube.com This forms a diorganopalladium(II) complex.
The final step is reductive elimination, in which the two organic groups on the palladium center couple and are eliminated from the metal, forming the new carbon-carbon bond of the product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. youtube.comnih.gov A trans-to-cis isomerization of the diorganopalladium(II) complex is often necessary before reductive elimination can occur, as the two organic ligands must be cis to one another for the elimination to proceed. youtube.com
The efficiency and selectivity of palladium-catalyzed cross-coupling reactions involving this compound are significantly influenced by the choice of ligands, solvents, and additives.
Ligands: Phosphine (B1218219) ligands are commonly employed in these reactions and play a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and controlling the selectivity of the reaction. nih.gov The electronic and steric properties of the phosphine ligand can affect the rates of the individual steps in the catalytic cycle. For instance, electron-rich and sterically bulky phosphine ligands can promote the oxidative addition step. nih.gov The choice of ligand can also influence the rate of reductive elimination. nih.gov
Solvents: The solvent can impact the reaction rate and selectivity by influencing the solubility of the reactants and catalyst, as well as by potentially coordinating to the palladium center. acs.org The polarity of the solvent can affect the stability of charged intermediates and transition states. For example, polar aprotic solvents are often used in Suzuki-Miyaura couplings.
Additives: Additives, such as bases in the Suzuki-Miyaura reaction, are essential for activating the organoboron reagent and facilitating the transmetalation step. nih.gov Other additives, like salts, can also influence the reaction by altering the ionic strength of the medium or by participating in the catalytic cycle.
Quantum Chemical Calculations (DFT and Ab Initio)
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the intricate details of reaction mechanisms at the molecular level. nih.govacs.org These computational methods provide insights into the electronic structure of reactants and intermediates, as well as the energetics of transition states.
DFT calculations can be used to analyze the electronic structure of this compound and related palladium intermediates. The distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the partial atomic charges can all be computed to predict the reactivity of the molecule. For instance, the electronic properties of the substituents on the benzene (B151609) ring can influence the rate of oxidative addition. researchgate.net Electron-withdrawing groups can make the aryl halide more susceptible to oxidative addition by lowering the energy of the LUMO. researchgate.net
Table 1: Representative Calculated Electronic Properties of a Substituted Iodobenzene (B50100) (Note: This table presents illustrative data for a generic substituted iodobenzene from computational studies, as specific data for this compound is not readily available in the cited literature.)
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| C-I Bond Length | 2.10 Å |
| Partial Charge on Iodine | -0.15 e |
| Partial Charge on Carbon (ipso) | +0.10 e |
A significant advantage of computational chemistry is the ability to locate and characterize transition state structures, which are fleeting and difficult to observe experimentally. By calculating the energy of the transition state relative to the reactants, the activation energy barrier for a particular reaction step can be determined. researchgate.net This allows for a quantitative comparison of different possible reaction pathways and helps to identify the rate-determining step. For example, DFT calculations have been used to determine the energy barriers for the oxidative addition of aryl halides to palladium(0) complexes and for the reductive elimination from palladium(II) complexes. acs.orgnih.gov
Table 2: Representative Calculated Activation Barriers for Steps in a Palladium-Catalyzed Cross-Coupling Reaction (Note: This table presents illustrative data from DFT studies on related systems, as specific data for this compound is not readily available in the cited literature.)
| Reaction Step | Ligand System | Solvent | Calculated Activation Barrier (kcal/mol) |
| Oxidative Addition | P(t-Bu)3 | Toluene | 15.2 |
| Transmetalation | dppf | DMF | 12.5 |
| Reductive Elimination | PPh3 | THF | 20.1 |
Spectroscopic and Diffraction Techniques for Mechanistic Insights
Experimental techniques are vital for validating the mechanistic proposals derived from computational studies. Spectroscopic and diffraction methods allow for the detection and characterization of intermediates in the catalytic cycle.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the progress of a reaction and identifying the species present in solution. nih.gov Both ¹H and ³¹P NMR are particularly useful for characterizing palladium-phosphine complexes.
Mass spectrometry can be used to identify and characterize reaction intermediates, including transient catalytic species. Techniques like electrospray ionization mass spectrometry (ESI-MS) have been employed to study the intermediates in palladium-catalyzed cross-coupling reactions.
X-ray crystallography can provide definitive structural information for stable pre-catalysts and isolable intermediates, offering a snapshot of the geometry and bonding within these complexes. nih.gov This information is invaluable for benchmarking and validating computational models.
In-situ NMR and IR Spectroscopy for Reaction Monitoring
In-situ (in the reaction mixture) spectroscopic techniques are powerful tools for monitoring the progress of chemical reactions in real-time. They allow for the observation of reactants, intermediates, and products as they evolve, providing valuable kinetic and mechanistic data without the need for isolating transient species.
While specific in-situ spectroscopic studies on this compound are not extensively documented in the literature, the principles of these techniques can be illustrated through their application to analogous systems, such as the palladium-catalyzed cross-coupling reactions of aryl iodides. For instance, in a Sonogashira coupling, a reaction where an aryl iodide is coupled with a terminal alkyne, in-situ monitoring can track the consumption of the starting materials and the formation of the product.
Illustrative Example: Monitoring a Sonogashira Coupling Reaction
Consider a hypothetical Sonogashira coupling of an aryl iodide. The reaction progress can be followed by monitoring the disappearance of the characteristic vibrational bands of the starting materials and the appearance of new bands corresponding to the product. For example, the C-I stretching vibration of the aryl iodide and the ≡C-H stretching vibration of the alkyne would decrease in intensity, while the C≡C stretching vibration of the coupled product would emerge and grow over time.
A high-throughput kinetic study on the Sonogashira reaction of various aryl halides (ArX, where X = Cl, Br, I) provided valuable data on the activation parameters for these reactions. nih.govresearchgate.net The following table summarizes the determined activation enthalpies (ΔH‡) and entropies (ΔS‡) for different aryl halides, which are crucial for understanding the reaction mechanism, particularly the rate-limiting step. nih.govresearchgate.net
| Aryl Halide (ArX) | Activation Enthalpy (ΔH‡) (kJ mol-1) | Activation Entropy (ΔS‡) (J mol-1 K-1) |
|---|---|---|
| ArI | 48-62 | -71 to -39 |
| ArBr | 54-82 | -55 to 11 |
| ArCl | 95-144 | -6 to 100 |
This data illustrates how kinetic parameters, often obtained through in-situ monitoring, can provide deep mechanistic insights into cross-coupling reactions of aryl halides. nih.govresearchgate.net
Similarly, in-situ NMR spectroscopy can provide quantitative data on the concentration of each species over time, allowing for detailed kinetic modeling. The disappearance of proton or carbon signals of the reactants and the appearance of new signals for the product can be integrated to determine their respective concentrations.
X-ray Crystallography of Key Intermediates and Novel Products
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional structure of crystalline solids. In the context of mechanistic studies, it can provide definitive proof of the structure of stable intermediates or final products, offering a static snapshot that can validate or challenge proposed reaction pathways.
Characterization of a Key Intermediate: Oxidative Addition Product
The oxidative addition of an aryl halide to a low-valent transition metal center is a critical step in many cross-coupling reactions. Isolating and structurally characterizing the resulting organometallic intermediate can provide significant insight into the mechanism.
In a study of the oxidative addition of phenyl iodide to a palladium(0) complex, Pd(BINAP)2, the resulting phenylpalladium iodide complex, {(BINAP)Pd(Ph)I}, was isolated and its structure was determined by X-ray crystallography. berkeley.eduacs.org While not involving this compound directly, this example demonstrates the power of X-ray crystallography in characterizing key intermediates in reactions of aryl iodides.
The crystallographic data for a related cationic aryl palladium(II) complex, [(BINAP)Pd(Ph)(H2N-isoamyl)]OTf, formed from the oxidative addition of phenyl triflate in the presence of an amine, is presented below as an illustrative example of the type of data obtained from such studies. berkeley.eduacs.org
| Parameter | Value |
|---|---|
| Chemical Formula | C56H54F3NO3PPdS |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 14.135(2) |
| b (Å) | 23.473(2) |
| c (Å) | 15.485(2) |
| β (°) | 98.43(1) |
| Volume (Å3) | 5079.8(9) |
| Z | 4 |
Structure Determination of Novel Products
X-ray crystallography is also crucial for confirming the structure of novel compounds synthesized from starting materials like this compound. For instance, reactions that lead to the formation of complex heterocyclic systems often yield products whose structures cannot be definitively assigned by spectroscopic methods alone. In such cases, single-crystal X-ray diffraction provides the ultimate proof of structure.
For example, the reaction of substituted benzoates can lead to the formation of novel heterocyclic compounds. The crystal structure of Ethyl 4-(3-chlorobenzamido)benzoate, a compound with a similar ester functionality, has been determined, showcasing the utility of this technique in confirming the connectivity and conformation of newly synthesized molecules.
Advanced Analytical Methodologies for Characterization of Derived Compounds
High-Resolution Chromatographic Techniques for Mixture Analysis and Purification
Chromatography is fundamental to the analysis of chemical reactions, enabling the separation of individual components from complex mixtures. For derivatives of Ethyl 2-iodo-3-methylbenzoate, high-resolution techniques are essential for both analytical assessment and preparative isolation.
GC-MS and LC-MS for Complex Reaction Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques for analyzing the composition of reaction mixtures.
GC-MS is particularly well-suited for the analysis of volatile and thermally stable derivatives of this compound. In a typical application, a crude reaction mixture is injected into the gas chromatograph, where compounds are separated based on their boiling points and interactions with a capillary column. The separated components then enter the mass spectrometer, which provides mass-to-charge ratio (m/z) information, allowing for the identification of products, byproducts, and unreacted starting materials. The separation of positional isomers of halogenated aromatic esters can be effectively achieved using specialized capillary columns. For instance, a study on isomeric iodobenzoic acid methyl esters demonstrated baseline separation on a polar cyano-column, allowing for their individual identification by mass spectrometry.
LC-MS is a versatile technique that can be applied to a broader range of compounds, including those that are non-volatile or thermally labile. The separation is achieved in the liquid phase, typically using a reversed-phase column where compounds are separated based on their polarity. The eluent is then introduced into the mass spectrometer. LC-MS/MS, a tandem mass spectrometry approach, is particularly powerful for structural elucidation. It allows for the selection of a specific ion (a precursor ion) from the initial mass spectrum, which is then fragmented to produce a characteristic pattern of product ions. This technique has been successfully applied to the analysis of complex mixtures of substituted aromatic esters, providing detailed structural information for each component.
| Technique | Analytes | Typical Application | Information Obtained |
| GC-MS | Volatile and thermally stable derivatives | Analysis of crude reaction mixtures, purity assessment | Retention time, molecular weight, fragmentation pattern |
| LC-MS/MS | Wide range of derivatives, including non-volatile | Separation and identification of isomers, metabolite identification | Retention time, precursor and product ion masses, structural information |
Preparative Chromatography for Isolation of Novel Derivatives
Once novel derivatives of this compound have been identified in a reaction mixture, they often need to be isolated in a pure form for further characterization and testing. Preparative High-Performance Liquid Chromatography (HPLC) is a key technique for this purpose.
Preparative HPLC operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger quantities of material. The goal is to separate and collect fractions of the desired compound with high purity. The development of a preparative HPLC method often begins with optimizing the separation on an analytical scale to achieve the best resolution between the target compound and impurities. This method is then scaled up for preparative-scale purification. This technique is invaluable for isolating novel halogenated benzoate (B1203000) derivatives from complex reaction matrices, enabling their full structural elucidation by other spectroscopic methods.
Advanced Spectroscopic Characterization of Novel Molecular Entities
Spectroscopic techniques provide detailed information about the molecular structure of a compound. For novel derivatives of this compound, a combination of advanced spectroscopic methods is used to confirm the identity and structure of the newly synthesized molecules.
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. While one-dimensional (1D) NMR (¹H and ¹³C) provides essential information about the chemical environment of atoms, two-dimensional (2D) NMR experiments are often necessary for the unambiguous structural assignment of complex, polysubstituted aromatic compounds.
For a hypothetical derivative of this compound, the following 2D-NMR experiments would be crucial:
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the molecule. For a substituted aromatic ring, COSY can establish the connectivity of the remaining ring protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is invaluable for assigning carbon signals in the ¹³C NMR spectrum based on the assignments of their attached protons.
| 2D-NMR Experiment | Type of Correlation | Information Provided |
| COSY | ¹H-¹H | Identifies protons that are coupled to each other (typically on adjacent carbons). |
| HSQC | ¹H-¹³C (one bond) | Correlates protons with the carbons to which they are directly attached. |
| HMBC | ¹H-¹³C (multiple bonds) | Shows long-range correlations between protons and carbons (2-3 bonds), revealing the connectivity of molecular fragments. |
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of a molecule. This is a critical step in confirming the identity of a newly synthesized compound.
Tandem Mass Spectrometry (MS/MS), often performed on HRMS instruments, involves the fragmentation of a selected precursor ion. The resulting fragmentation pattern provides valuable structural information. For halogenated benzoic acid esters, the fragmentation patterns can be particularly informative. For example, in the mass spectrum of an ortho-iodo aromatic ester, characteristic losses of the iodine atom, the ester group, and fragments of the aromatic ring can be observed. The precise masses of these fragments, as determined by HRMS, can help to confirm the proposed structure.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification in New Compounds
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are excellent for identifying the functional groups present in a new compound.
Advanced Structural Elucidation Techniques (e.g., Circular Dichroism for Chiral Derivatives)
The unequivocal determination of the three-dimensional structure of chiral molecules is a critical aspect of modern chemistry. For derivatives of "this compound" that possess stereogenic centers, advanced spectroscopic techniques are indispensable for assigning the absolute configuration and understanding their chiroptical properties. Among these, Circular Dichroism (CD) spectroscopy stands out as a powerful tool for the stereochemical analysis of chiral compounds. wikipedia.orglibretexts.org
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. wikipedia.org This technique is particularly valuable for elucidating the stereochemistry of chiral derivatives that may be synthesized from or incorporate the "this compound" scaffold. The resulting CD spectrum is highly sensitive to the spatial arrangement of atoms and chromophores within the molecule, providing a unique fingerprint of its absolute configuration.
In the context of chiral derivatives of "this compound," the aromatic ring and the ester functional group can act as chromophores. The interaction of these chromophores in a chiral environment gives rise to characteristic CD signals. For instance, the introduction of a chiral auxiliary or the creation of a stereocenter in a side chain attached to the benzoate ring would render the entire molecule chiral, making it amenable to CD analysis.
The application of CD spectroscopy in the structural elucidation of such derivatives would typically involve the following steps:
Synthesis of Chiral Derivatives: A chiral center is introduced into the molecule, for example, through asymmetric synthesis or by derivatization with a chiral reagent.
Measurement of CD Spectra: The CD spectra of the enantiomerically pure or enriched derivatives are recorded.
Computational Modeling: To assign the absolute configuration, the experimental CD spectrum is compared with the theoretical spectrum predicted by quantum chemical calculations, such as time-dependent density functional theory (TD-DFT).
Hypothetical Case Study: Chiral Amide Derivative
To illustrate the application of Circular Dichroism, consider a hypothetical chiral amide derivative synthesized from 2-iodo-3-methylbenzoic acid (the hydrolyzed form of "this compound") and a chiral amine, such as (R)-1-phenylethylamine. The resulting amide would possess a defined stereocenter.
The experimental CD spectrum of this chiral amide would be expected to show distinct Cotton effects, which are characteristic positive or negative bands in the spectrum. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the stereocenter.
Below is a hypothetical data table summarizing the expected CD spectral data for the two enantiomers of N-((R)-1-phenylethyl)-2-iodo-3-methylbenzamide and its (S)-enantiomer.
| Enantiomer | Wavelength (nm) | Molar Ellipticity (θ) [deg·cm²·dmol⁻¹] |
| N-((R)-1-phenylethyl)-2-iodo-3-methylbenzamide | 225 | +15,000 |
| 250 | -8,000 | |
| N-((S)-1-phenylethyl)-2-iodo-3-methylbenzamide | 225 | -15,000 |
| 250 | +8,000 |
This is a hypothetical interactive data table. You can sort the data by clicking on the column headers.
The mirror-image relationship of the CD spectra for the (R) and (S) enantiomers, as depicted in the hypothetical data, is a hallmark of this technique and provides definitive proof of the enantiomeric relationship between the two molecules.
Furthermore, Vibrational Circular Dichroism (VCD), an extension of CD into the infrared region, can provide even more detailed structural information. wikipedia.orgbruker.com VCD is sensitive to the vibrational modes of the molecule and can be particularly useful for determining the solution-phase conformation of flexible molecules. rsc.org For complex derivatives of "this compound," VCD, in conjunction with computational methods, offers a powerful approach to unraveling subtle stereochemical and conformational details. mdpi.com
Future Directions and Emerging Research Avenues
Development of Novel and Highly Efficient Catalytic Systems for Functionalization
The carbon-iodine bond in Ethyl 2-iodo-3-methylbenzoate is a prime target for functionalization, most notably through palladium-catalyzed cross-coupling reactions. researchgate.netuky.edu Future research will undoubtedly focus on creating novel and more efficient catalytic systems to expand the scope and utility of these transformations. A key area of development will be the design of sophisticated ligands for palladium catalysts that can enhance reaction rates, improve yields, and offer greater control over selectivity, particularly in challenging C-H activation reactions. beilstein-journals.orgdmaiti.com
Furthermore, the exploration of catalysts based on more abundant and less expensive first-row transition metals, such as nickel, copper, and iron, presents a significant avenue for sustainable chemistry. researchgate.net These metals could offer alternative reactivity and selectivity profiles for the functionalization of this compound. The development of heterogeneous catalysts, where the catalytic species is immobilized on a solid support, is another critical direction. Such systems would simplify product purification, enable catalyst recycling, and are highly desirable for industrial-scale applications. dergipark.org.tr
| Catalyst System | Research Focus | Potential Advantages |
| Palladium-based | Development of advanced phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands. | Enhanced reactivity, selectivity, and stability. |
| First-Row Transition Metals (Ni, Cu, Fe) | Design of new ligand scaffolds to mimic palladium's efficacy. | Cost-effectiveness, sustainability, and novel reactivity. |
| Heterogeneous Catalysts | Immobilization of active metal species on solid supports (e.g., polymers, silica, metal-organic frameworks). | Ease of separation, catalyst recyclability, and suitability for continuous flow processes. |
| Dual Catalysis | Combination of a transition metal catalyst with an organocatalyst or a photocatalyst. | Access to new reaction pathways and unprecedented transformations. |
Exploration of Electrochemical and Photochemical Transformations
Beyond traditional thermal catalytic methods, the fields of electrochemistry and photochemistry offer green and powerful alternatives for the transformation of this compound. These methods often proceed under mild conditions and can provide unique reactivity that is inaccessible through conventional means.
Electrochemical synthesis utilizes an electric current to drive chemical reactions. For aryl iodides like this compound, electrochemical methods can be employed for various transformations, including cross-coupling reactions. researchgate.net The precise control over the electrode potential can lead to high selectivity and avoid the use of harsh chemical oxidants or reductants. Future research will likely focus on developing efficient electrochemical protocols for C-C and C-heteroatom bond formation starting from this compound.
Photochemical transformations , particularly those employing photoredox catalysis, have emerged as a powerful tool in modern organic synthesis. doaj.orgresearchgate.net Visible light, in combination with a suitable photocatalyst, can initiate radical-based reactions from aryl iodides under exceptionally mild conditions. This approach opens up possibilities for novel C-H functionalization, arylation, and other coupling reactions of this compound that are complementary to traditional palladium-catalyzed methods. researchgate.netfigshare.com
| Transformation Type | Driving Force | Key Research Areas |
| Electrochemical | Electric Current | Development of selective cross-coupling reactions, reductive and oxidative functionalizations. |
| Photochemical | Visible Light & Photocatalyst | Exploration of novel radical-based C-C and C-heteroatom bond formations, and C-H functionalization. |
Integration into Advanced Functional Materials with Tunable Properties
The structural motif of this compound makes it an attractive precursor for the synthesis of advanced functional materials. The ability to precisely modify the aromatic core through the versatile C-I bond allows for the fine-tuning of the electronic and photophysical properties of the resulting materials.
One promising area is the development of materials for Organic Light-Emitting Diodes (OLEDs) . mdpi.comrsc.org By incorporating the substituted benzoate (B1203000) unit into larger conjugated systems, it is possible to create novel organic semiconductors with tailored emission properties. google.comnih.gov The steric hindrance provided by the methyl group and the potential for further functionalization at the iodine position can be used to control intermolecular interactions and prevent aggregation-caused quenching of fluorescence, leading to more efficient and stable OLED devices.
Another exciting avenue is the use of derivatives of this compound as building blocks for Metal-Organic Frameworks (MOFs) . rsc.orgmdpi.com MOFs are crystalline porous materials with applications in gas storage, separation, and catalysis. The carboxylic acid derived from this ester can act as a linker to coordinate with metal ions, while the iodo and methyl groups can be used to modify the pore environment and introduce specific functionalities. researchgate.netunito.itnih.gov For instance, the iodine atom could serve as a site for post-synthetic modification or could influence the framework's affinity for specific guest molecules. mdpi.com
Computational Design and Predictive Modeling for New Reactions and Derivatives
In recent years, computational chemistry has become an indispensable tool in chemical research. Density Functional Theory (DFT) calculations can provide deep insights into the mechanisms of reactions involving this compound. researchgate.netnih.govsemanticscholar.org By modeling the transition states and intermediates of catalytic cycles, researchers can understand the factors that control reactivity and selectivity. researchgate.netnih.gov This knowledge can then be used to rationally design more efficient catalysts and to predict the outcomes of new reactions.
Furthermore, the rise of machine learning (ML) is set to revolutionize how chemical research is conducted. cmu.edunih.gov By training algorithms on large datasets of reaction outcomes, ML models can learn to predict the success of a given reaction with a high degree of accuracy. researchgate.netchemrxiv.orgnih.gov For a molecule like this compound, ML could be used to predict its reactivity in a wide range of cross-coupling reactions with different partners and under various conditions, thereby accelerating the discovery of new synthetic methodologies.
| Computational Approach | Application | Impact on Research |
| Density Functional Theory (DFT) | Mechanistic studies of catalytic reactions, prediction of reaction barriers and selectivities. | Rational design of catalysts and reaction conditions. |
| Machine Learning (ML) | Prediction of reaction outcomes, optimization of reaction parameters, and discovery of new reactions. | Accelerated discovery of new transformations and derivatives. |
Scalable and Sustainable Manufacturing Processes for Industrial Relevance
For any chemical compound to have a significant impact, its synthesis must be amenable to large-scale production in a sustainable and cost-effective manner. Future research on this compound and its derivatives will need to address the challenges of scaling up laboratory procedures to an industrial setting.
This includes the development of continuous flow processes , which offer numerous advantages over traditional batch manufacturing, such as improved safety, better heat and mass transfer, and higher consistency. The use of green solvents and the minimization of waste are also critical considerations for developing environmentally benign synthetic routes. dergipark.org.trmdpi.com Furthermore, the design of highly active and robust catalysts that can be used at very low loadings and can be easily recycled will be crucial for the economic viability of any large-scale process. google.com The principles of green chemistry will guide the development of future manufacturing processes, ensuring that the benefits of this versatile molecule can be realized with minimal environmental impact. acs.org
Q & A
Q. What are the key considerations for synthesizing Ethyl 2-iodo-3-methylbenzoate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves iodination of a precursor (e.g., 3-methylbenzoic acid derivatives) followed by esterification. Key factors include:
- Catalyst selection : Use of palladium or copper catalysts for iodination to ensure regioselectivity .
- Temperature control : Maintaining 60–80°C during esterification to avoid side reactions (e.g., hydrolysis) .
- Solvent choice : Polar aprotic solvents like DMF enhance reactivity, while ethanol/water mixtures improve esterification yields .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC or TLC .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm substitution patterns (e.g., iodine at C2, methyl at C3). Chemical shifts for aromatic protons near 7.2–8.0 ppm indicate electron-withdrawing effects of iodine .
- X-ray crystallography : SHELXTL software refines crystal structures, resolving disorder in iodine or ester groups. Restraints may be applied to handle thermal motion artifacts .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]: ~304.98 g/mol).
Advanced Research Questions
Q. How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions, and what mechanistic insights are critical for optimizing these reactions?
- Methodological Answer :
- Steric/electronic effects : The iodine atom acts as a leaving group in Suzuki or Ullmann couplings. Its large size slows transmetallation but enhances oxidative addition with Pd(0) catalysts.
- Mechanistic monitoring : Use in-situ F NMR (if fluorinated analogs are synthesized) or kinetic studies to track reaction progress. Optimize ligand systems (e.g., biphenylphosphines) to reduce steric hindrance .
- Controlled experiments : Compare yields with bromo/chloro analogs to isolate iodine’s role.
Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?
- Methodological Answer :
- Assay standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (e.g., DMSO ≤0.1% v/v) to minimize variability .
- Purity verification : Use LC-MS to confirm compound integrity; impurities >95% may skew bioactivity results .
- Statistical analysis : Apply ANOVA or t-tests to triplicate experiments. For IC discrepancies, check Hill slopes for cooperative binding artifacts .
Q. What strategies are recommended for troubleshooting low yields in multi-step syntheses of this compound derivatives?
- Methodological Answer :
- Stepwise optimization : Isolate intermediates (e.g., after iodination) via flash chromatography to identify bottlenecks.
- Reaction monitoring : Use FTIR to detect esterification completion (disappearance of -OH stretches at 2500–3300 cm) .
- Byproduct analysis : GC-MS or H NMR to identify side products (e.g., di-iodinated species or hydrolyzed acids) .
Q. How can researchers leverage computational chemistry to predict the stability and reactivity of this compound?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
